molecular formula C13H10O3 B1581904 4-Hydroxyphenyl benzoate CAS No. 2444-19-1

4-Hydroxyphenyl benzoate

Cat. No.: B1581904
CAS No.: 2444-19-1
M. Wt: 214.22 g/mol
InChI Key: JFAXJRJMFOACBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyphenyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-hydroxybenzoic acid and phenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a white to light brown crystalline powder with a melting point of 162°C to 166°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyphenyl benzoate can be synthesized through several methods. One common method involves the esterification of hydroquinone and p-hydroxybenzoic acid in the presence of an esterification catalyst . Another method involves cleaving 1,4-bis(benzoyl)hydroquinone derivatives with alkali metal alkanolates .

Industrial Production Methods

The industrial production of this compound typically involves the reaction of p-hydroxybenzoic acid with phenol in the presence of an acid catalyst. This process is carried out under controlled conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

4-Hydroxyphenyl benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

(4-hydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAXJRJMFOACBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051905
Record name 4-Hydroxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2444-19-1
Record name 1,4-Benzenediol, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroquinone monobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2444-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hydroxyphenyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROQUINONE MONOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCY7O225CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 38 g of 4-benzyloxyphenyl benzoate and 500 ml of ethanol, and the air in the vessel was replaced with nitrogen. Then, 1.0 g of 10% palladium carbon was added thereto, and the nitrogen in the vessel was replaced with hydrogen, followed by vigorous stirring at room temperature for 24 hours. The hydrogen in the vessel was replaced with nitrogen, after which the reaction mixture was filtered though celite, and the filtrate was concentrated, which afforded 24.5 g of 4-hydroxyphenyl benzoate (94% yield).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphenyl benzoate
Reactant of Route 2
Reactant of Route 2
4-Hydroxyphenyl benzoate
Reactant of Route 3
Reactant of Route 3
4-Hydroxyphenyl benzoate
Reactant of Route 4
Reactant of Route 4
4-Hydroxyphenyl benzoate
Reactant of Route 5
Reactant of Route 5
4-Hydroxyphenyl benzoate
Reactant of Route 6
Reactant of Route 6
4-Hydroxyphenyl benzoate
Customer
Q & A

Q1: What are the potential applications of 4-Hydroxyphenyl benzoate in polymer chemistry?

A1: this compound serves as a valuable monomer in the synthesis of poly(hydroquinone). [] This polymerization process, typically catalyzed by soybean peroxidase and hydrogen peroxide, yields a polymer with both phenylene and oxyphenylene units. [] Subsequent alkaline hydrolysis effectively removes the benzoate moiety, resulting in the desired poly(hydroquinone). []

Q2: How does the structure of aromatic esters influence their reactivity in carbon-oxygen bond cleavage reactions?

A2: Research suggests that the presence of electron-donating groups in aromatic esters enhances the rate of carbon-oxygen bond cleavage under electron-transfer conditions. [] This effect was observed in reactions using potassium metal/18-crown-6/THF as the electron-transfer reagent. [] Conversely, while a methoxyl group had a negligible effect on the cleavage rate of aromatic ethers, a hydroxyl group significantly reduced the reaction rate. []

Q3: Can this compound be used for enzyme immobilization, and if so, how is this achieved?

A3: Yes, this compound can be utilized in the development of reactive carriers for enzyme immobilization. [] One method involves reacting crosslinked poly(4-styrenesulfonic acid chloride) with 3-Amino-4-hydroxyphenyl benzoate. [] After saponification and oxidation, a quinone-containing carrier is produced. [] This carrier can then be used to immobilize enzymes like α-chymotrypsin. [] Incorporating spacers like ethylenediamine or hexamethylenediamine between the carrier and the quinone component can further enhance enzyme binding and activity. []

Q4: Are there any known non-linear optical applications for this compound derivatives?

A4: While not directly addressed in the provided research, certain morpholine salts of substituted aliphatic hydroxy acids or aromatic carboxylic acids, including 4-hydroxybenzoic acid, have demonstrated potential for non-linear optical applications. [] These salts, characterized by their non-centrosymmetric crystalline structure, can be incorporated into non-linear optical devices. []

Q5: What is the role of 3-Amino-4-hydroxyphenyl benzoate in the synthesis of redox resins?

A5: 3-Amino-4-hydroxyphenyl benzoate serves as a key reactant in the synthesis of redox resins with controlled swelling properties. [] Reacting this compound with crosslinked poly(4-styrenesulfonic acid chloride), using varying molar ratios, followed by saponification, yields the desired redox resins. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.